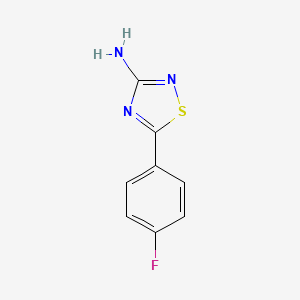

5-(4-Fluorophenyl)-1,2,4-thiadiazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

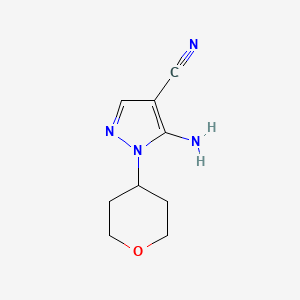

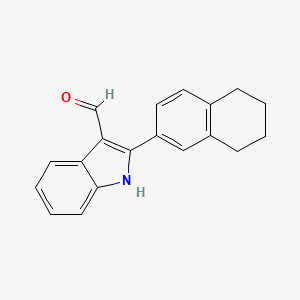

“5-(4-Fluorophenyl)-1,2,4-thiadiazol-3-amine” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their wide range of biological activities . The compound also contains a fluorophenyl group, which is a phenyl ring substituted with a fluorine atom .

Molecular Structure Analysis

The molecular structure of a compound like “5-(4-Fluorophenyl)-1,2,4-thiadiazol-3-amine” would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy .

Chemical Reactions Analysis

The chemical reactions involving “5-(4-Fluorophenyl)-1,2,4-thiadiazol-3-amine” would depend on the specific conditions and reagents used. Thiadiazoles can undergo a variety of reactions, including electrophilic and nucleophilic substitutions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(4-Fluorophenyl)-1,2,4-thiadiazol-3-amine” would be determined by its specific molecular structure. For example, the presence of a fluorine atom could increase its electronegativity and polarity .

Scientific Research Applications

1. Noncovalent Interactions Analysis

5-(4-Fluorophenyl)-1,2,4-thiadiazol-3-amine has been studied for its noncovalent interactions using quantum theory and Hirshfeld surface analysis. The research highlighted the importance of these interactions in the stabilization of crystal structures and their potential in designing new materials with specific properties (El-Emam et al., 2020).

2. Anticancer and Antitubercular Activities

This compound has been evaluated for its antitumor and antitubercular activities. Some derivatives demonstrated significant in vitro activities against breast cancer cell lines and mycobacterium smegmatis MC155, suggesting their potential as therapeutic agents in cancer and tuberculosis treatment (Chandra Sekhar et al., 2019).

3. Molecular Structure Analysis

Studies on the molecular structure of 5-(4-Fluorophenyl)-1,2,4-thiadiazol-3-amine derivatives have provided insights into their crystallographic properties and the impact of different substitutions on their molecular orientation and stability (Yin et al., 2008).

4. Antimicrobial Activity

Derivatives of this compound have shown promising antimicrobial activities. This research enhances the understanding of their potential use in combating various bacterial and fungal infections (Dengale et al., 2019).

5. Fluorescence and Spectroscopic Studies

The compound's derivatives have been studied for their fluorescence effects, which can be influenced by structural composition and molecular aggregation. These properties make them suitable for use as fluorescence probes in biological and molecular medical research (Budziak et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-(4-fluorophenyl)-1,2,4-thiadiazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3S/c9-6-3-1-5(2-4-6)7-11-8(10)12-13-7/h1-4H,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMIMNOLKKPZKTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NS2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1372740.png)

![2-[(2-Aminophenyl)amino]ethanol hydrochloride](/img/structure/B1372743.png)

![[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid](/img/structure/B1372751.png)